(2R)-1-(2-furylmethyl)-5-oxotetrahydro-1H-pyrrole-2-carboxylic acid
Description
Oxo Group at Position 5
- Electronic effects : Withdraws electron density via inductive effects, polarizing adjacent C-N and C-C bonds.
- Conformational impact : Stabilizes a half-chair conformation of the pyrrolidine ring.
- Reactivity : May participate in keto-enol tautomerism under basic conditions or act as a hydrogen-bond acceptor.
Carboxylic Acid at Position 2
- Acid-base behavior : Capable of deprotonation (pH >4) to form a carboxylate anion, enhancing water solubility.
- Coordination chemistry : The -COOH group can bind metal ions, relevant to catalytic or pharmaceutical applications.
- Stereoelectronic interplay : The (2R) configuration positions the carboxylic acid cis to the furylmethyl group, creating a sterically crowded environment.
Spatial Relationships
| Functional Group Pair | Distance (Å, estimated) | Interaction Potential |
|---|---|---|
| C5=O ↔ C2-COOH | 3.8–4.2 | Intramolecular H-bonding in deprotonated form |
| N-CH₂-Furan ↔ C2-COOH | 2.5–3.0 | Steric hindrance affecting rotational freedom |
This stereochemical arrangement has implications for:
Properties
IUPAC Name |
(2R)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9-4-3-8(10(13)14)11(9)6-7-2-1-5-15-7/h1-2,5,8H,3-4,6H2,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUAHFHGTZGCE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-1-(2-furylmethyl)-5-oxotetrahydro-1H-pyrrole-2-carboxylic acid, also known as Furylmethylpyrrole , is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.
- Chemical Formula : C₁₀H₁₁NO₄
- CAS Number : 126802-52-6
- Molecular Weight : 211.20 g/mol
- Structure : The compound contains a pyrrole ring fused with a furan moiety, contributing to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrrole compounds exhibit significant activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.
2. Anticancer Activity
The compound has shown promise in cancer research. Its ability to induce apoptosis in cancer cells has been documented, particularly in studies focusing on breast and colon cancer cell lines.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Antimicrobial Efficacy
In a comparative study of several pyrrole derivatives, this compound was evaluated for its effectiveness against drug-resistant M. tuberculosis. The study revealed that modifications to the furan and pyrrole rings significantly enhanced the compound's potency.
Case Study 2: Cancer Cell Line Testing
A series of tests were conducted on breast cancer cell lines where this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for developing new anticancer therapies.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-tuberculosis agent. Research has shown that derivatives of pyrrole-2-carboxamides, which include structural similarities to (2R)-1-(2-furylmethyl)-5-oxotetrahydro-1H-pyrrole-2-carboxylic acid, exhibit significant anti-tuberculosis activity. In a study focusing on the design and synthesis of these compounds, it was found that modifications to the pyrrole ring could enhance their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Key Findings:
- Structure-Activity Relationship (SAR): The introduction of electron-withdrawing groups and bulky substituents significantly improved anti-TB activity, with some compounds demonstrating a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL .
- Mechanism of Action: The target identified for these compounds was the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid biosynthesis .
Antimicrobial Activity
In addition to its anti-TB properties, this compound has shown promise as an antimicrobial agent against various bacterial strains. A recent study highlighted its role as a quorum sensing inhibitor, which can enhance the effectiveness of traditional antibiotics .
Case Study:
- Quorum Sensing Inhibition: The compound was tested alongside antibiotics like gentamycin and piperacillin against Pseudomonas aeruginosa, demonstrating a synergistic effect that reduced bacterial growth significantly .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. This process allows for the creation of various derivatives that can be tailored for specific biological activities.
| Synthesis Step | Description | Yield |
|---|---|---|
| Step 1 | Formation of pyrrole ring | High |
| Step 2 | Introduction of carboxylic acid group | Moderate |
| Step 3 | Functionalization with furan moiety | Variable |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A. 5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic Acid ()
- Structure : Aromatic pyrrole ring (unsaturated), 5-(2-furyl) substituent, 1-(2-oxo-2-phenylethyl) group, carboxylic acid at position 2.
- Key Differences :
- The aromatic pyrrole ring vs. the partially saturated tetrahydro-pyrrole in the target compound.
- Substituent at position 1: 2-oxo-2-phenylethyl (aromatic ketone) vs. 2-furylmethyl (heteroaromatic).
- Implications : The saturated pyrrolidine ring in the target compound may enhance conformational flexibility and solubility compared to the rigid aromatic system .
B. 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives ()
Examples: 5-Chloro (10b), 5-Methoxy (10c) variants.
- Structure : Fused pyrrolopyridine ring (aromatic), carboxylic acid at position 2.
- Key Differences: Bicyclic aromatic system vs. monocyclic tetrahydro-pyrrole. Substituents at position 5 (Cl, OMe) vs. 5-oxo in the target compound.
C. cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()
- Structure : Bicyclic cyclopenta[c]pyrrole, tert-butyl ester at position 2, ketone at position 5.
- Key Differences: Bicyclic framework vs. monocyclic tetrahydro-pyrrole. Ester group (tert-butyl) vs. free carboxylic acid.
D. 4-(Chloromethyl)-1-(2-furylmethyl)piperidine Hydrochloride ()
- Structure : Piperidine ring (six-membered), chloromethyl and 2-furylmethyl substituents.
- Key Differences :
- Six-membered piperidine vs. five-membered pyrrolidine.
- Chloromethyl substituent vs. ketone and carboxylic acid in the target.
- Implications : The larger piperidine ring may reduce steric hindrance, while the absence of a carboxylic acid limits hydrogen-bonding capacity .
Q & A
Q. What are the common synthetic routes for (2R)-1-(2-furylmethyl)-5-oxotetrahydro-1H-pyrrole-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of precursors like substituted proline derivatives under acidic or basic conditions .
- Functionalization : Introduction of the 2-furylmethyl group via alkylation or nucleophilic substitution. For example, coupling furfuryl halides with a pyrrolidine intermediate .
- Oxidation : Selective oxidation at the 5-position to generate the oxo group using reagents like Jones reagent or TEMPO/oxone systems .
Q. Key Optimization Parameters :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl (1M), reflux, 12h | 65 | 92% |
| Alkylation | K₂CO₃, DMF, 60°C | 78 | 88% |
| Oxidation | TEMPO, NaOCl, 0°C | 55 | 95% |
Q. How is the stereochemical configuration at the 2R position verified?
Methodological approaches include:
- X-ray Crystallography : Definitive confirmation using single-crystal diffraction (e.g., analogous structures in ).
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak AD-H and comparison with standards .
- Optical Rotation : Comparison of observed [α]D values with literature data for similar pyrrolidine derivatives .
Q. Example Data :
| Technique | Retention Time (min) | [α]D²⁵ (c=1, MeOH) |
|---|---|---|
| Chiral HPLC | 12.3 (R), 15.7 (S) | +32.5° |
Q. What spectroscopic techniques are used for structural characterization?
- NMR :
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
- HRMS : Molecular ion peak matching theoretical m/z (e.g., [M+H]⁺ = 252.1234) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Contradictions often arise from:
- Purity Variability : Impurities ≥5% can skew IC₅₀ values. Use preparative HPLC for >99% purity .
- Solvent Effects : DMSO concentration >1% may inhibit enzyme activity. Optimize using aqueous buffers .
- Assay Conditions : Adjust pH (6.5–7.5) and temperature (25–37°C) to match physiological environments .
Q. What computational strategies predict binding modes with biological targets?
Q. Key Findings :
Q. How are stereochemical impurities minimized during large-scale synthesis?
Q. Optimization Table :
| Method | ee (%) | Yield (%) |
|---|---|---|
| Co-salen catalyst | 98 | 70 |
| L-Tartaric acid | 95 | 65 |
Q. What strategies address instability in aqueous solutions?
Q. Stability Data :
| Condition | Degradation (%) at 25°C/60% RH |
|---|---|
| pH 7.4, 1 week | 45 |
| pH 4.5, 1 week | 8 |
Q. How is metabolic stability evaluated in preclinical studies?
Q. Key Results :
| Parameter | Value |
|---|---|
| t₁/₂ (HLMs) | 12.5 min |
| CYP3A4 IC₅₀ | >50 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
